4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene and 3-hydroxybenzoic acid.
Halogenation: The 2,3-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-hydroxybenzoic acid under suitable conditions, such as the presence of a base and a coupling agent like palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group and fluorine atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 2,4-Difluorophenylacetic acid
- 2,3-Difluorophenylacetic acid
- 4-Phenoxybenzoic acid
Comparison: 4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-3-1-2-9(12(10)15)8-5-4-7(13(17)18)6-11(8)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLHABFKTNNVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689652 |
Source
|
Record name | 2',3'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-07-7 |
Source
|
Record name | 2',3'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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